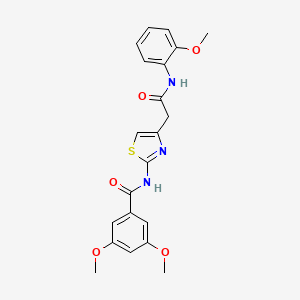

3,5-dimethoxy-N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-dimethoxy-N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their wide range of applications in medicinal chemistry, industrial processes, and biological research

Mechanism of Action

Target of Action

Similar compounds, such as benzamides and thiazole derivatives, have been found to interact with a variety of biological targets .

Mode of Action

Thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, including those involved in antioxidant, anti-inflammatory, and antimicrobial activities .

Pharmacokinetics

Similar compounds have been synthesized and characterized, suggesting potential bioavailability .

Result of Action

Similar compounds have been found to exhibit antioxidant, anti-inflammatory, and antimicrobial activities .

Action Environment

Similar compounds have been found to exhibit varying degrees of activity under different conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions.

Attachment of the Benzamide Moiety: The thiazole derivative is then coupled with 3,5-dimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,5-dimethoxy-N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

2,3-dimethoxybenzamide: Similar structure but lacks the thiazole ring.

3-acetoxy-2-methylbenzamide: Contains an acetoxy group instead of methoxy groups.

N-(2-methoxyphenyl)benzamide: Lacks the thiazole ring and additional methoxy groups.

Biological Activity

3,5-Dimethoxy-N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C26H25N3O4S

- Molecular Weight : 469.56 g/mol

The structural features include:

- Two methoxy groups at the 3 and 5 positions of the benzene ring.

- A thiazole moiety linked to a benzamide structure.

- An amino group that contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Thiazole derivatives have shown significant antitumor properties. For instance, compounds with similar thiazole structures have been reported to inhibit cell proliferation in various cancer cell lines, suggesting that the thiazole moiety is crucial for cytotoxic activity .

- Antioxidant Properties : The presence of methoxy groups enhances the electron-donating ability of the compound, potentially increasing its antioxidant capacity. Antioxidants play a critical role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on specific enzymes involved in cancer progression and other diseases. This suggests that this compound could act as a lead compound for developing enzyme inhibitors .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Studies : A study focused on thiazole derivatives highlighted that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

- Mechanistic Insights : Molecular docking studies have suggested that the compound interacts with key proteins involved in cancer cell signaling pathways. The presence of the methoxy groups was found to enhance binding affinity, leading to improved efficacy .

- Protective Effects on β-cells : Research indicated that related benzamide analogs exhibited protective effects against ER stress-induced apoptosis in pancreatic β-cells. This suggests potential applications in diabetes treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Methoxy Substituents : The introduction of methoxy groups at specific positions on the benzene ring has been correlated with increased biological activity due to enhanced lipophilicity and electron donation.

- Thiazole Moiety : The thiazole ring's presence is essential for maintaining cytotoxicity across different cancer cell lines, indicating a critical role in the overall pharmacological profile.

- Amino Group Influence : The amino group linked to the thiazole enhances interaction with target proteins, contributing to the compound's efficacy as an enzyme inhibitor.

Properties

IUPAC Name |

3,5-dimethoxy-N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c1-27-15-8-13(9-16(11-15)28-2)20(26)24-21-22-14(12-30-21)10-19(25)23-17-6-4-5-7-18(17)29-3/h4-9,11-12H,10H2,1-3H3,(H,23,25)(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDDPORVIMIBON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.